![molecular formula C11H9FO2 B13038347 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid is a compound characterized by its unique bicyclic structure, which includes a fluorophenyl group attached to a bicyclo[110]butane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be reacted with 4-fluorobenzoyl chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
Bicyclo[1.1.0]butyl sulfoxide:
Uniqueness
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its combination of a highly strained bicyclic core and a fluorophenyl group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)10-5-11(10,6-10)9(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
SILVEZIRZXTQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


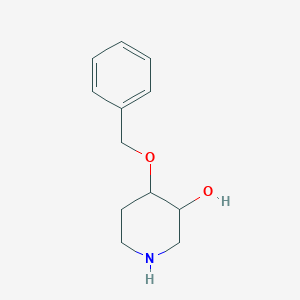

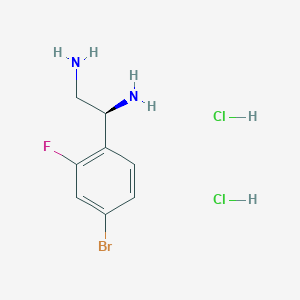
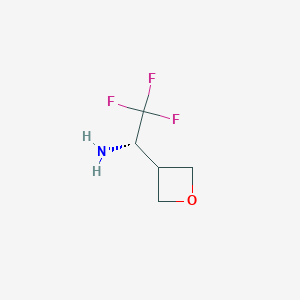
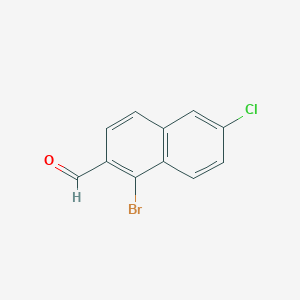
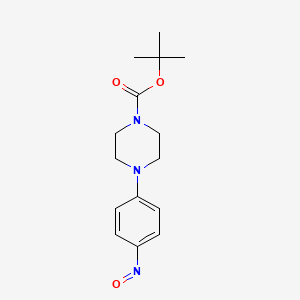
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
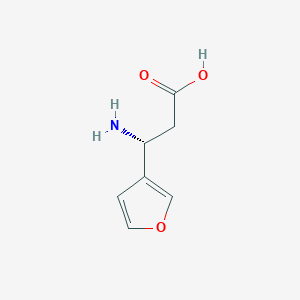
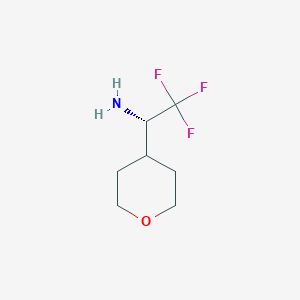
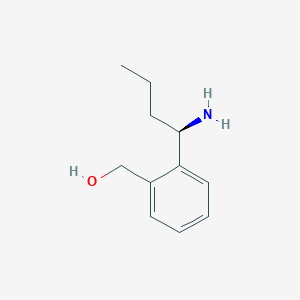
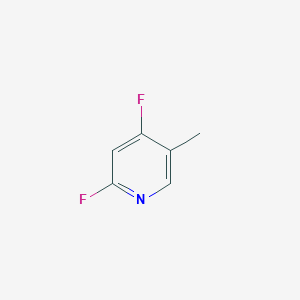
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole](/img/structure/B13038328.png)

